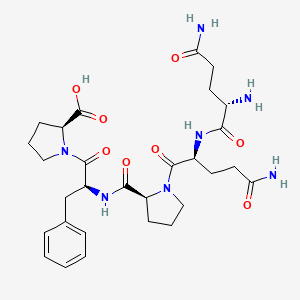![molecular formula C9H13BrO4 B14256623 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate CAS No. 213453-02-2](/img/structure/B14256623.png)
2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate is an organic compound with the molecular formula C10H15BrO4. It is a colorless to light yellow clear liquid at room temperature and is primarily used in various chemical synthesis processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate typically involves the esterification of 2-bromo-2-methylpropanoic acid with 2-hydroxyethyl acrylate. The reaction is carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified through distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Polymerization: The acrylate group can undergo free radical polymerization to form polymers.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium cyanide, and primary amines. The reactions are typically carried out in polar solvents such as water or dimethyl sulfoxide.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-2-methylpropanoic acid derivatives.
Polymerization: Poly(this compound) is formed.
Hydrolysis: 2-bromo-2-methylpropanoic acid and 2-hydroxyethyl acrylate are produced.
Aplicaciones Científicas De Investigación
2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate is used in various scientific research applications, including:
Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: The compound is used in the preparation of biocompatible materials for drug delivery systems.
Medicine: It is explored for its potential in creating hydrogels for wound healing and tissue engineering.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in free radical polymerization, leading to the formation of polymers with desired mechanical and chemical properties. The bromine atom can also participate in substitution reactions, allowing for further functionalization of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl methacrylate
- 2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl acrylate
- 2-bromo-2-methylpropanoic acid
Uniqueness
2-[(2-Bromo-2-methylpropanoyl)oxy]ethyl prop-2-enoate is unique due to its dual functionality, possessing both a bromine atom and an acrylate group. This allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .
Propiedades
Número CAS |
213453-02-2 |
|---|---|
Fórmula molecular |
C9H13BrO4 |
Peso molecular |
265.10 g/mol |
Nombre IUPAC |
2-prop-2-enoyloxyethyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C9H13BrO4/c1-4-7(11)13-5-6-14-8(12)9(2,3)10/h4H,1,5-6H2,2-3H3 |
Clave InChI |
QTJPDGNUTQHUOO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OCCOC(=O)C=C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-(2-Ethoxyethoxy)ethyl]-2-ethylcyclopropane](/img/structure/B14256556.png)
![3-[Bis(2,4,6-trimethylphenyl)phosphanyl]propanenitrile](/img/structure/B14256561.png)

![[2,5-Bis(3,7-dimethyloctoxy)-4-(hydroxymethyl)phenyl]methanol](/img/structure/B14256585.png)




![7-Azabicyclo[4.1.0]hepta-2,4,6-triene, 1,5-difluoro-](/img/structure/B14256613.png)

![Cyclopentanone, 2-[phenyl[(trimethylsilyl)oxy]methyl]-](/img/structure/B14256620.png)
